8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cross-Coupling Synthetic Chemistry Building Blocks

Researchers face bottlenecks in diversifying kinase inhibitor leads due to unreactive core scaffolds. 8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1245648-97-8) directly resolves this with its privileged triazolopyridine core and highly reactive orthogonal handles. - The 8-iodo group enables rapid, selective Pd-catalyzed cross-coupling (Suzuki, Sonogashira) for exploring SAR at a critical vector for JAK2, PI3K, and PLK1 targets. - The 2-amino group provides a distinct nucleophilic site for independent derivatization, enabling parallel library synthesis. - Higher leaving group ability of iodine facilitates efficient late-stage functionalization to optimize solubility and CNS penetration of advanced leads.

Molecular Formula C6H5IN4
Molecular Weight 260.038
CAS No. 1245648-97-8
Cat. No. B596163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
CAS1245648-97-8
Synonyms8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Molecular FormulaC6H5IN4
Molecular Weight260.038
Structural Identifiers
SMILESC1=CN2C(=NC(=N2)N)C(=C1)I
InChIInChI=1S/C6H5IN4/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H,(H2,8,10)
InChIKeyTWHJYZNVKBUSQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Halogenated Triazolopyridine Building Block


8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1245648-97-8) is a halogenated heterocyclic compound consisting of a [1,2,4]triazolo[1,5-a]pyridine core substituted with an iodo group at the 8-position and a primary amine at the 2-position . The compound has a molecular formula of C₆H₅IN₄ and a molecular weight of 260.04 g/mol . As a member of the triazolopyridine family, this scaffold is recognized as a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets, including various kinases and receptors [1]. The presence of both the 8-iodo substituent and the 2-amino group distinguishes this compound from other triazolopyridine derivatives and provides unique chemical versatility for further synthetic elaboration [2].

8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Critical 8-Iodo and 2-Amino Roles in Synthesis


The combination of an 8-iodo substituent and a 2-amino group on the [1,2,4]triazolo[1,5-a]pyridine core of 8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1245648-97-8) cannot be readily interchanged with other halogenated or amino-substituted triazolopyridine analogs without fundamentally altering synthetic outcomes and biological profiles . The iodo group at the 8-position provides a highly reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling efficient and selective C-C bond formation . The 2-amino group offers a distinct nucleophilic site for further derivatization, such as amide bond formation or reductive amination, which is absent in non-aminated analogs . Substituting this compound with a chloro or bromo analog would result in significantly lower reactivity in cross-coupling reactions, while substitution with a non-halogenated or non-aminated analog would eliminate these key synthetic vectors, limiting the diversity of accessible derivatives and potentially altering target binding affinity [1]. Therefore, the specific 8-iodo-2-amino substitution pattern is essential for achieving the desired synthetic efficiency and molecular diversity in pharmaceutical research programs .

8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Comparative Evidence vs Analogs


Enhanced Pd-Catalyzed Cross-Coupling: Iodo vs Bromo/Chloro

The 8-iodo substituent in 8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1245648-97-8) exhibits significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to its bromo and chloro analogs. This is due to the lower bond dissociation energy of the C-I bond (approximately 57 kcal/mol) relative to C-Br (approximately 68 kcal/mol) and C-Cl (approximately 80 kcal/mol), facilitating more efficient oxidative addition to Pd(0) catalysts [1]. Consequently, reactions with the iodo compound proceed under milder conditions, with lower catalyst loadings, and often achieve higher yields, which is critical for synthesizing complex pharmaceutical intermediates .

Cross-Coupling Synthetic Chemistry Building Blocks

SNAr Leaving Group Ability: Iodo vs Bromo

In nucleophilic aromatic substitution (SNAr) reactions, the 8-iodo group in 8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1245648-97-8) acts as a superior leaving group compared to bromo or chloro substituents. The polarizability of the iodine atom and its ability to stabilize the negative charge in the Meisenheimer complex transition state results in faster reaction rates [1]. This is particularly advantageous when introducing amines or other nucleophiles at the 8-position for late-stage diversification of drug candidates . The presence of the electron-withdrawing triazole ring further activates the pyridine ring towards SNAr, making the 8-iodo compound a more efficient substrate than non-halogenated or less reactive halogenated analogs [1].

SNAr Medicinal Chemistry Late-Stage Functionalization

Enhanced Lipophilicity & BBB Penetration: Iodo vs Bromo/Chloro

The introduction of an iodine atom at the 8-position in 8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1245648-97-8) increases the compound's lipophilicity compared to bromo and chloro analogs. The Hansch π constant, a measure of substituent lipophilicity, is 1.12 for iodine, compared to 0.86 for bromine and 0.71 for chlorine [1]. This increased lipophilicity can be beneficial for crossing the blood-brain barrier (BBB) . While specific data for this exact compound is not available, structure-activity relationship (SAR) studies on related triazolopyridine scaffolds have demonstrated that increased lipophilicity from halogen substitution at the 8-position correlates with improved brain penetration, which is a critical factor for developing CNS-active therapeutics [2].

Pharmacokinetics ADME Blood-Brain Barrier

8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Key Research Applications


Kinase Inhibitor Library Synthesis via Cross-Coupling

The high reactivity of the 8-iodo group in 8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1245648-97-8) makes it an ideal starting material for synthesizing focused libraries of kinase inhibitors [1]. The [1,2,4]triazolo[1,5-a]pyridine scaffold is a known kinase inhibitor pharmacophore, particularly for JAK2, PI3K, and PLK1 [1]. Using the 8-iodo compound as a common intermediate, researchers can efficiently explore the chemical space at the 8-position by coupling with a wide range of boronic acids or terminal alkynes under mild conditions . The 2-amino group can be simultaneously or sequentially modified to further optimize potency and selectivity . This approach allows for the rapid generation of hundreds of novel analogs with diverse substitution patterns, accelerating the hit-to-lead and lead optimization phases of drug discovery [2].

Late-Stage Diversification via SNAr

The superior leaving group ability of the 8-iodo group in 8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1245648-97-8) enables efficient late-stage functionalization of advanced pharmaceutical intermediates [1]. This is particularly valuable for introducing polar functionalities, such as amines or alcohols, to improve solubility or modulate ADME properties without requiring de novo synthesis . The presence of the 2-amino group provides an additional orthogonal handle for conjugation or further derivatization, making this compound a versatile platform for producing complex drug candidates with tailored properties [1].

CNS-Penetrant Therapeutics via Enhanced Lipophilicity

The increased lipophilicity conferred by the 8-iodo group in 8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1245648-97-8) makes it a strategically chosen building block for medicinal chemists aiming to develop CNS-penetrant drugs [1]. This is especially relevant for targets within the kinase family that are implicated in neurological disorders, such as RIPK1 or certain PI3K isoforms . By starting with the 8-iodo compound, researchers can incorporate the lipophilic iodine atom into the core scaffold from the outset, increasing the likelihood that the final drug candidate will possess favorable brain penetration characteristics [2]. Subsequent SAR studies can then fine-tune lipophilicity and other properties by modifying the 2-amino group or the coupled 8-substituent to achieve an optimal balance of CNS exposure, target potency, and safety [1].

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